molecular formula C18H15N3O2S B7911231 6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B7911231
M. Wt: 337.4 g/mol
InChI Key: YILWETVWPFOXMH-UHFFFAOYSA-N
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Description

6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a unique combination of thiazole and benzoxazine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Benzoxazine Ring: The benzoxazine ring is formed by the cyclization of an appropriate ortho-aminophenol derivative with formaldehyde and a primary amine.

    Coupling of the Rings: The final step involves coupling the thiazole and benzoxazine rings through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated thiazole or benzoxazine rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved include inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the benzoxazine ring.

    Benzoxazine Derivatives: Compounds with variations in the benzoxazine ring structure, offering different chemical and biological properties.

Uniqueness

6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combined thiazole and benzoxazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-4-benzyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c19-18-20-14(11-24-18)13-6-7-16-15(8-13)21(17(22)10-23-16)9-12-4-2-1-3-5-12/h1-8,11H,9-10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILWETVWPFOXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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